Cbz-4'-pyridyl-D-Ala
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH) to produce N-acylsulfonamides . The Cbz group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of Cbz-4’-pyridyl-D-Ala typically involves large-scale synthesis using automated peptide synthesizers. The process includes the protection of the amino group, coupling reactions to introduce the pyridyl group, and subsequent deprotection steps. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient and high-yield production of this compound.
Chemical Reactions Analysis
Types of Reactions
Cbz-4’-pyridyl-D-Ala undergoes various chemical reactions, including:
Oxidation: The pyridyl group can be oxidized to form N-oxides.
Reduction: The Cbz group can be removed through catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly used for the removal of the Cbz group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the free amino acid after removal of the Cbz group.
Substitution: Formation of substituted derivatives of Cbz-4’-pyridyl-D-Ala.
Scientific Research Applications
Cbz-4’-pyridyl-D-Ala has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Cbz-4’-pyridyl-D-Ala involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl group can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target. The Cbz group serves as a protective group, preventing unwanted side reactions during synthesis.
Comparison with Similar Compounds
Cbz-4’-pyridyl-D-Ala can be compared with other similar compounds, such as:
Cbz-phenylalanine: Similar in structure but with a phenyl group instead of a pyridyl group.
Cbz-tryptophan: Contains an indole group, offering different binding properties.
Cbz-histidine: Features an imidazole group, which can participate in different types of interactions.
The uniqueness of Cbz-4’-pyridyl-D-Ala lies in its pyridyl group, which provides distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and peptide synthesis.
Properties
CAS No. |
37535-54-9 |
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Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
(2R)-2-(phenylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-12-6-8-17-9-7-12)18-16(21)22-11-13-4-2-1-3-5-13/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m1/s1 |
InChI Key |
OZAKUELEMVNARK-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=NC=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
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